molecular formula C18H12Cl3N3O3S B2656454 6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide CAS No. 869628-77-3

6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide

Cat. No. B2656454
CAS RN: 869628-77-3
M. Wt: 456.72
InChI Key: OVMZPUQILVBVLJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific chemical reactions involving this compound are not detailed in the search results, related compounds often undergo reactions such as the Suzuki–Miyaura coupling . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Molluscicidal Properties

Research on thiazolo[5,4-d]pyrimidines, which are structurally related to the compound of interest, has shown applications in controlling schistosomiasis by targeting the intermediate host snails, B. alexandrina. These findings suggest potential applications of structurally similar compounds in public health, particularly in managing diseases with aquatic intermediate hosts (El-bayouki & Basyouni, 1988).

Anticancer and Anti-inflammatory Agents

Another area of research involves pyrazolopyrimidines derivatives, which have been studied for their anticancer and anti-5-lipoxygenase activities. These derivatives exhibit potential as therapeutic agents against certain types of cancer and inflammatory conditions, suggesting that compounds with similar frameworks might possess comparable biological activities (Rahmouni et al., 2016).

Antibacterial Activities

Compounds containing elements of the thiazolidine and pyridine moieties have been synthesized and assessed for their antibacterial activities against various pathogens. This research indicates that such compounds can be potential candidates for developing new antibacterial agents, especially in the context of increasing antibiotic resistance (Song et al., 2017).

Molecular Docking and Screening

The synthesis and molecular docking of pyridine and fused pyridine derivatives highlight the potential of these compounds in binding to specific protein targets, offering insights into their use in drug development and therapeutic interventions. This approach underscores the significance of molecular structure in the design of bioactive compounds (Flefel et al., 2018).

properties

IUPAC Name

6-chloro-N-[2-[5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3O3S/c19-12-3-1-10(7-13(12)20)8-14-17(26)24(18(27)28-14)6-5-22-16(25)11-2-4-15(21)23-9-11/h1-4,7-9H,5-6H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMZPUQILVBVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CCNC(=O)C3=CN=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide

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